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Dabigatran Impurity 11

Cat. No.: B601653
CAS No.: 1422495-93-9
M. Wt: 529.6
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Description

Significance of Impurity Control in Pharmaceutical Sciences

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of medications. gmpinsiders.com Pharmaceutical impurities are unwanted chemical substances that can remain with the active pharmaceutical ingredients (APIs) or develop during formulation and storage. Even in minute amounts, these impurities can influence the bioavailability, stability, and safety of the final drug product. globalpharmatek.com The potential for impurities to cause adverse effects, including toxicity and mutagenicity, necessitates stringent control measures to minimize any health risks to patients. tandfonline.com Consequently, regulatory bodies worldwide have established rigorous guidelines to limit the presence of impurities in pharmaceutical preparations, ensuring that all marketed drugs meet high standards of quality and purity. globalpharmatek.comglobalresearchonline.net The process of identifying, quantifying, and controlling these impurities, known as impurity profiling, is a mandatory requirement for new drug applications and a cornerstone of Good Manufacturing Practices (GMP). globalpharmatek.com

Regulatory Frameworks for Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products

A robust international regulatory framework governs the control of impurities in both APIs and finished drug products. This framework is essential for ensuring the quality, safety, and efficacy of pharmaceuticals on a global scale. tandfonline.comresearchgate.net

International Conference on Harmonisation (ICH) Guidelines (e.g., Q3A, Q3B, Q3C, Q3D)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a comprehensive set of guidelines that are widely adopted by regulatory authorities globally. ich.org These guidelines provide a scientific and risk-based approach to the control of impurities. tandfonline.comich.org

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgpremier-research.com The guideline classifies impurities into organic, inorganic, and residual solvents. ich.orggmp-compliance.org

ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that are classified as degradation products of the active ingredient or reaction products of the active ingredient with an excipient or the container closure system. pmda.go.jpgmp-compliance.orgfda.gov It sets thresholds for reporting, identification, and qualification of degradation products in new drug products. fda.govikev.org

ICH Q3C(R9): Guideline for Residual Solvents Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products. ich.orgeuropa.eu Since they provide no therapeutic benefit, their levels should be minimized. ich.orgich.org The Q3C guideline classifies residual solvents into three classes based on their toxicity and sets Permitted Daily Exposure (PDE) limits for them. ich.orgmoravek.com

ICH Q3D(R2): Guideline for Elemental Impurities This guideline establishes a risk-based approach to control elemental impurities in drug products. europa.euich.org Elemental impurities can be introduced from various sources, including raw materials, manufacturing equipment, and container closure systems. ich.orgich.org The guideline sets Permitted Daily Exposures (PDEs) for 24 elemental impurities, which are classified based on their toxicity. chemicalsolutionsltd.comwestpharma.com

Table 1: Key ICH Guidelines for Impurity Control

GuidelineTitleScope
ICH Q3A(R2) Impurities in New Drug SubstancesProvides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu
ICH Q3B(R2) Impurities in New Drug ProductsAddresses degradation products in new drug products. gmp-compliance.org
ICH Q3C(R9) Guideline for Residual SolventsRecommends acceptable amounts for residual solvents in pharmaceuticals. europa.eugmp-compliance.org
ICH Q3D(R2) Guideline for Elemental ImpuritiesPresents a process to assess and control elemental impurities in the drug product using risk management principles. europa.eu

Global Regulatory Authority Perspectives (e.g., USFDA, EMA, MHRA, CDSCO)

Regulatory agencies across the globe, including the United States Food and Drug Administration (USFDA), the European Medicines Agency (EMA), the Medicines and Healthcare products Regulatory Agency (MHRA) in the UK, and the Central Drugs Standard Control Organisation (CDSCO) in India, have largely adopted the ICH guidelines. tandfonline.com These bodies enforce the impurity control standards through their respective drug approval and post-marketing surveillance processes. They require comprehensive data on impurity profiling as part of the drug registration application. globalpharmatek.comnih.gov While there is a high degree of harmonization, some regional differences in regulations and their implementation may exist. tandfonline.com

Overview of Dabigatran (B194492) Etexilate Mesylate: Pharmaceutical Relevance

Dabigatran etexilate mesylate is an anticoagulant, or blood thinner, that is used to prevent the formation of blood clots. apollopharmacy.inwikipedia.org It is the mesylate salt form of the prodrug dabigatran etexilate, which is converted in the body to its active form, dabigatran. nih.govdrugbank.com Dabigatran is a direct thrombin inhibitor, meaning it blocks the action of thrombin, a key enzyme in the blood clotting cascade. nih.gov This action helps to prevent the formation of harmful blood clots and is used in the prevention of stroke in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism. apollopharmacy.indrugbank.com First approved in 2008, it has become a significant therapy in managing thromboembolic disorders. nih.govacs.org

Classification and Genesis of Impurities in Dabigatran Formulations

Impurities in pharmaceutical products can be broadly categorized based on their origin. The main classes are organic impurities, inorganic impurities, and residual solvents. gmpinsiders.commoravek.com

Process-Related Impurities (e.g., starting materials, intermediates, by-products)

Process-related impurities are substances that are introduced into a drug product during the manufacturing process. synthinkchemicals.com These impurities can originate from various sources, including the raw materials used to synthesize the drug, the equipment used in production, and the chemical reactions that occur during manufacturing. globalresearchonline.netsynthinkchemicals.com

In the context of Dabigatran etexilate synthesis, process-related impurities can include:

Starting Materials: Unreacted raw materials used in the initial stages of the synthesis. moravek.comjpionline.org

Intermediates: Compounds that are formed during the multi-step synthesis of the final API. globalresearchonline.netmoravek.com In the synthesis of Dabigatran, several key intermediates are formed, and their purity is crucial for the quality of the final product. google.comscispace.comwipo.int

By-products: Unintended compounds that are formed alongside the desired product during chemical reactions. globalresearchonline.netmoravek.com The reduction of a nitro group in an intermediate of Dabigatran synthesis, for instance, has been reported to lead to the formation of impurities. google.com

The control of these process-related impurities is a critical aspect of ensuring the quality and safety of Dabigatran etexilate. This involves rigorous purification of intermediates and the final API to minimize the levels of these unwanted substances. google.com

Drug-Related Impurities (e.g., degradation products, interaction products)

Drug-related impurities are substances that form from the active pharmaceutical ingredient (API) itself through various chemical transformations. These transformations can occur during the manufacturing process, storage, or even within the body. The formation of such impurities is a significant concern in the pharmaceutical industry as they can potentially affect the safety and efficacy of the drug product. Two primary types of drug-related impurities are degradation products and interaction products.

Degradation Products: These impurities arise from the chemical breakdown of the API over time. Factors such as exposure to heat, light, moisture, or reactive excipients can accelerate this degradation. europa.eu The prodrug Dabigatran Etexilate, for instance, is known to be sensitive to moisture and undergoes significant hydrolytic degradation. europa.eugeneesmiddeleninformatiebank.nl Stress testing under various conditions, including acidic and basic hydrolysis, oxidation, and photolysis, is performed to identify potential degradation products that may form during the shelf-life of the drug. rsc.orgresearchgate.net

Interaction Products: These are new, unintended substances formed by the reaction of the API with another component of the drug product, such as an excipient, or with other drugs administered concurrently. While the provided outline focuses on chemical impurities, it is worth noting that Dabigatran has known interactions with other medications, though these are typically pharmacological in nature rather than leading to the formation of new chemical entity impurities in the drug product itself. nih.gov

Dabigatran Impurity 11 , a specific degradation product of Dabigatran Etexilate, serves as a case in point for the importance of studying drug-related impurities. Its formation is a direct result of the chemical degradation of the parent drug molecule.

Detailed Research Findings on this compound

This compound is chemically identified as (Z)-2-(((4-(N'-((Hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid . synzeal.com It is also referred to as Desamino pyridine (B92270) dabigatran impurity. This compound has been identified as a significant degradation product arising from the hydrolysis of Dabigatran Etexilate Mesylate, the salt form of the prodrug. tandfonline.com

A key study subjected Dabigatran Etexilate Mesylate to hydrolytic stress in both acidic and basic conditions at room temperature. tandfonline.com This investigation led to the isolation and characterization of three degradation products, designated DP-1, DP-2, and DP-3. Through comprehensive analysis using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the structure of DP-3 was confirmed to be identical to that of this compound. tandfonline.comresearchgate.net

The research revealed that this compound (DP-3) is formed under both acidic and basic hydrolytic conditions. tandfonline.comresearchgate.net Its formation involves the cleavage of the ethyl ester group and the entire N-pyridin-2-yl-β-alaninate side chain from the Dabigatran Etexilate molecule, resulting in a carboxylic acid at the C5 position of the benzimidazole (B57391) ring. tandfonline.comresearchgate.net This transformation highlights the susceptibility of the ester linkages in the prodrug to hydrolysis.

The following data tables provide key information on this compound and the parent compound from which it is derived.

Interactive Data Table: Profile of this compound

ParameterValue
Chemical Name (Z)-2-(((4-(N'-((Hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid synzeal.com
Synonyms Desamino pyridine dabigatran impurity
CAS Number 1848337-06-3 synzeal.com
Formation Pathway Hydrolytic degradation of Dabigatran Etexilate tandfonline.comresearchgate.net
Conditions for Formation Acid and base mediated hydrolysis tandfonline.comresearchgate.net

Interactive Data Table: Compound Details

Compound NameMolecular FormulaMolecular WeightRole
Dabigatran Etexilate C34H41N7O5 nih.gov627.75 g/mol (free base) nih.govParent Drug (Prodrug)
Dabigatran C25H25N7O3471.5 g/mol Active Metabolite
This compound (DP-3) C24H29N5O4 sigmaaldrich.com451.52 g/mol chemscene.comDegradation Product

Properties

CAS No.

1422495-93-9

Molecular Formula

C29H31N5O5

Molecular Weight

529.6

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Ii. Formation Mechanisms and Degradation Pathways of Dabigatran Impurity 11

Elucidation of Synthetic Routes Contributing to Impurity Formation

The synthesis of dabigatran (B194492) etexilate is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. google.com These can arise from unreacted starting materials, byproducts of the main reaction, or side reactions. google.com

The manufacturing process of dabigatran etexilate involves several key intermediates. google.com Impurities can be introduced from these starting materials or formed during their transformation. google.comresearchgate.net For instance, the quality of reagents like n-hexyl chloroformate is critical, as contaminants within this starting material can lead to the formation of related impurities. asianpubs.orgresearchgate.net Inadequate control over reaction conditions or the purity of intermediates can result in the carry-over of these byproducts into the final drug substance. researchgate.net

Side reactions are a significant source of impurities in the synthesis of dabigatran etexilate. google.com Dabigatran Impurity 11 is considered a process-related impurity that can arise from incomplete reactions or side-chain modifications during the esterification or coupling steps. One specific point of formation is during the acylation step with n-hexyl chloroformate. asianpubs.orgderpharmachemica.com To mitigate the formation of such impurities, alternative synthetic routes and reagents, such as using pure n-hexanol, have been explored. asianpubs.orgresearchgate.net

Byproducts from Starting Materials and Intermediates in Dabigatran Synthesis

Stress Degradation Studies and Kinetics of this compound Formation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. rjptonline.orgscirp.org Dabigatran etexilate has been shown to be susceptible to degradation under hydrolytic, oxidative, and photolytic stress. rjptonline.orgtsijournals.comscholarsresearchlibrary.com

Hydrolysis is a primary degradation pathway for dabigatran etexilate. europa.eu The molecule contains two ester functional groups that are susceptible to cleavage under acidic, basic, and neutral conditions. scholarsresearchlibrary.comresearchgate.net

Under acidic conditions (e.g., 0.1N HCl), significant degradation of dabigatran etexilate is observed, leading to the formation of several degradation products. rjptonline.orgtsijournals.comscholarsresearchlibrary.com The ester group can be protonated, making it more susceptible to nucleophilic attack by water, ultimately leading to the formation of the corresponding carboxylic acid, which is a key structural feature of this compound. scirp.org

Basic hydrolysis (e.g., 0.1N NaOH) also leads to substantial degradation. rjptonline.orgtsijournals.com The hydroxide (B78521) ion directly attacks the electrophilic carbon of the ester group, leading to the formation of the carboxylate salt, which upon acidification, yields the carboxylic acid impurity. scirp.org In fact, the most significant degradation is often observed under basic conditions. rjptonline.org

Neutral hydrolysis, or degradation in water, also contributes to the formation of impurities, with one major degradant being identified as forming under these conditions. scirp.org

The table below summarizes findings from various hydrolytic degradation studies on dabigatran etexilate.

Stress ConditionReagent/ParametersObservationReference
Acid Hydrolysis 0.1N HCl, reflux for 5 hours at 80°CSignificant degradation tsijournals.com
1M HCl at 85°C for 45 minSignificant degradation scholarsresearchlibrary.com
0.1 N HCl for 12h at room temperatureSusceptible to degradation rjptonline.org
Base Hydrolysis 5M NaOH at room temperatureSignificant degradation scholarsresearchlibrary.com
0.1 N NaOH for 2h at room temperatureLargest degradation observed rjptonline.org
Neutral Hydrolysis Water degradation studyFormation of a major unknown degradant scirp.org

This table is for illustrative purposes and synthesizes data from multiple sources.

Stress ConditionReagent/ParametersObservationReference
Oxidation 3% H₂O₂ for 72h at room temperatureSusceptible to degradation, three degradation products appeared. rjptonline.org
5% w/v H₂O₂ at 85°C for 45 minDegradation observed scholarsresearchlibrary.com

This table is for illustrative purposes and synthesizes data from multiple sources.

Exposure to light can also induce the degradation of dabigatran etexilate. rjptonline.orgtsijournals.com Photostability studies, involving exposure to both UV and fluorescent light, have indicated that while the drug may be relatively stable under some photolytic conditions, degradation can still occur. tsijournals.comscholarsresearchlibrary.com One study noted that while the total impurity increase was not significant, some degradation was still observed. tsijournals.com Another study found the drug to be susceptible to photolysis, with one degradation product appearing. rjptonline.org

Stress ConditionReagent/ParametersObservationReference
Photolysis UV light (200 watt hours / m²) & White Fluorescent light (1.2 million Lux hours)No significant degradation observed scholarsresearchlibrary.com
48 h at 200 W h/ m² of UV light and 1.2 million lux hours of visible lightSusceptible to degradation, one degradation product appeared. rjptonline.org

This table is for illustrative purposes and synthesizes data from multiple sources.

Thermal Degradation Pathways

Forced degradation studies are instrumental in understanding the stability of a drug substance under various stress conditions. In the case of dabigatran etexilate, thermal stress has been identified as a significant contributor to its degradation.

Studies involving the exposure of dabigatran etexilate to heat have demonstrated its lability. For instance, when subjected to a temperature of 60°C, a significant reduction in the concentration of dabigatran etexilate was observed over a period of four hours, with approximately a 75% decrease. scielo.br This thermal degradation leads to the emergence of several degradation products. scielo.br

One study conducted thermal degradation by heating a solution of dabigatran etexilate at 90°C for two hours, which resulted in the generation of non-interfering degradation peaks in chromatographic analysis. nih.gov Another investigation showed that upon exposure to dry heat at 80°C for seven days, there was a slight increase in total impurities, suggesting that while the drug is relatively stable under these specific conditions, some degradation does occur. tsijournals.com

The primary mechanism of thermal degradation often involves the cleavage of specific bonds within the dabigatran etexilate molecule. One such cleavage occurs at the phenyl aminomethyl benzimidazolyl linkage, resulting in the formation of a product identified as (E)-hexyl(amino(4-aminophenyl)methylene)carbamate (DP-02). scielo.br

Detailed research findings from thermal degradation studies are summarized in the table below:

Stress ConditionTemperatureDurationObservationsDegradation Products FormedReference
Thermal Degradation60°C4 hours~75% reduction in dabigatran concentration. Rise of two major degradation peaks.DP-01 (m/z 500.2), DP-02 (m/z 264.1) scielo.br
Thermal Degradation90°C2 hoursShifting or reduction of the dabigatran etexilate peak.Non-interfering degradation peaks nih.gov
Dry Heat80°C7 daysTotal impurities increased to 0.12%.Not specified tsijournals.com

Influence of pH and Excipient Interactions on Impurity Formation

The stability of dabigatran etexilate is markedly influenced by pH. The drug is particularly susceptible to hydrolysis, and this degradation is accelerated in the presence of moisture, especially under acidic conditions. europa.eugoogle.com This hydrolytic degradation is a key pathway for the formation of impurities. europa.eu

Forced degradation studies have shown significant degradation of dabigatran etexilate under both acidic and basic conditions. tsijournals.com In acidic media, hydrolysis can lead to the formation of specific degradation products. tandfonline.comtandfonline.com One study noted that the retention time of a major unknown impurity changed with pH, and at a pH of 5.2, it co-eluted with dabigatran etexilate, indicating the method's sensitivity to pH. scirp.orgscirp.org The solubility of dabigatran etexilate itself is strongly pH-dependent, with increased solubility at acidic pH. europa.eu

Excipients, the inactive ingredients in a pharmaceutical formulation, can also play a role in the degradation of dabigatran etexilate. The selection of excipients is critical to maintain the stability of the final drug product. europa.eu For example, the use of tartaric acid in some formulations helps to create an acidic microenvironment that enhances the absorption of dabigatran etexilate. google.com However, interactions between the drug and certain excipients could potentially accelerate degradation. While specific excipient interactions leading to the formation of this compound are not extensively detailed in the provided search results, the general principle of excipient compatibility is a crucial consideration in formulation development to minimize impurity formation. europa.eu

The influence of pH on dabigatran etexilate degradation is highlighted in the following table:

Stress ConditionpH ConditionObservationsKey FindingsReference
HydrolysisAcidic and AlkalineSignificant degradation observed.Formation of multiple degradation products. tsijournals.comrsc.orgresearchgate.net
HydrolysisAcidic and Basic MediaTwo degradants formed in each medium, one common to both.Isolation and characterization of new degradants DP-2 and DP-3. tandfonline.comtandfonline.com
HydrolysisNeutralFormation of a major unknown degradant impurity.This impurity was isolated and characterized. scirp.orgscirp.org
Aqueous SolutionNot specifiedConsiderable hydrolytic degradation at 40°C.Degradation is accelerated by moisture. europa.eu

Proposed Mechanistic Pathways of this compound Formation

The formation of various degradation products from dabigatran etexilate, including those related to Impurity 11, proceeds through specific chemical transformations. These pathways are often elucidated through forced degradation studies and the structural characterization of the resulting impurities. rsc.orgresearchgate.net

One of the primary degradation pathways is hydrolysis. europa.eursc.orgresearchgate.net Under hydrolytic stress, particularly in acidic or basic conditions, the ester and carbamate (B1207046) functional groups in the dabigatran etexilate molecule are susceptible to cleavage. tandfonline.comtandfonline.comrsc.orgresearchgate.net For instance, acid-catalyzed hydrolysis can lead to the cleavage of the ethyl ester group to form a carboxylic acid derivative. tandfonline.comtandfonline.comscirp.org

Another significant pathway involves the cleavage of the carbamate moiety. scielo.br This can result in the formation of a carbamimidoylphenyl derivative. scielo.br

Thermal stress can induce thermochemical cleavage of the phenyl aminomethyl benzimidazolyl linkage, leading to the formation of smaller molecular fragments. scielo.br

While the exact structure of "this compound" is not explicitly defined in the provided search results, the general mechanisms of hydrolysis and thermal degradation provide a framework for understanding its formation. Based on the common degradation pathways of dabigatran etexilate, the formation of Impurity 11 likely involves the hydrolysis of one or more of the labile ester or carbamate groups, or thermal cleavage of the molecular backbone.

A proposed general degradation pathway for dabigatran etexilate involves the initial hydrolysis of the etexilate ester to form the active metabolite, dabigatran. Further degradation can then occur on the dabigatran molecule or on the parent dabigatran etexilate through various cleavages. rsc.orgresearchgate.net

Iii. Analytical Methodologies for the Detection and Quantification of Dabigatran Impurity 11

Chromatographic Techniques for Separation and Profiling

Chromatographic methods are fundamental for separating Dabigatran (B194492) Impurity 11 from the API and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prominently used techniques. veeprho.com

The development of a stability-indicating HPLC method is crucial for the accurate quantification of Dabigatran Impurity 11 and other related substances in Dabigatran Etexilate. scirp.orgscholarsresearchlibrary.com These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. ijrps.comiajps.com

Several reversed-phase HPLC (RP-HPLC) methods have been developed. ijrps.com A common approach involves using a C18 or C8 column with a gradient elution system. ijbpr.netresearchgate.net The mobile phase often consists of a buffer (such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile (B52724). scirp.orgscholarsresearchlibrary.comijbpr.net

Method development often employs a Quality by Design (QbD) approach to systematically develop and optimize the method, ensuring it is robust and reliable. scirp.orgresearchgate.net Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrps.comiajps.com For instance, one validated method demonstrated linearity for impurities over a specific concentration range, with LOD and LOQ values established in the parts per million (ppm) range. ijrps.com

Forced degradation studies are also performed to demonstrate the stability-indicating nature of the HPLC method. scirp.orgscholarsresearchlibrary.comiajps.com These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to ensure that the method can separate the degradation products from the main peak and other impurities. scirp.orgiajps.com

A key aspect of these methods is achieving adequate resolution between Dabigatran, its impurities (including Impurity 11), and any degradation products. scholarsresearchlibrary.com For example, a method was developed to separate fourteen potential impurities of Dabigatran. researchgate.net

Table 1: Example HPLC Method Parameters for Dabigatran Impurity Analysis

Parameter Details
Column Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm scirp.org
Mobile Phase A Ammonium formate buffer scirp.org
Mobile Phase B Acetonitrile scirp.org
Detection UV at 220 nm scirp.org or 230 nm ijrps.com
Flow Rate 0.8 mL/min ijrps.com to 1.0 mL/min scholarsresearchlibrary.com
Column Temperature 35°C ijrps.com or 40°C researchgate.net
Diluent Water and Acetonitrile (e.g., 70:30 v/v scirp.org or 20:80 v/v researchgate.net)
Injection Volume 10 µL scholarsresearchlibrary.comijrps.com

UHPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net UHPLC-MS/MS methods have been developed for the simultaneous determination of toxic impurities in the intermediates of Dabigatran Etexilate. magtechjournal.com These methods utilize columns with smaller particle sizes (e.g., 2 µm) and operate at higher pressures. magtechjournal.com For instance, a UHPLC-MS method was developed to separate two toxic impurities using a Shim-Pack GIS C18 column (2.1 mm × 50 mm, 2 µm) with a gradient elution of formic acid in water and methanol. magtechjournal.com

While HPLC is the primary technique for non-volatile impurities like this compound, Gas Chromatography (GC) is employed for the analysis of volatile or semi-volatile impurities, such as residual solvents or potential genotoxic impurities that may be present as precursors or degradants. iosrjournals.orgjchr.org For example, a headspace GC method has been developed and validated for the estimation of residual solvents like isopropyl alcohol and dichloromethane (B109758) in Dabigatran pellets. jchr.org Another GC method was developed to quantify trace levels of hexyl methane (B114726) sulfonate, a potential genotoxic impurity, in Dabigatran Etexilate Mesylate. iosrjournals.org This method utilized a DB-Wax capillary column and a flame ionization detector (FID). iosrjournals.org

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Spectroscopic and Spectrometric Techniques for Characterization and Quantification

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of impurities. veeprho.com These techniques provide molecular weight information and fragmentation patterns that are crucial for structural elucidation. scirp.orgresearchgate.netgoogle.com

LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer high selectivity and sensitivity for trace analysis, making them suitable for quantifying impurities at very low levels. researchgate.netnih.gov For example, an ultrasensitive LC-MS/MS method was developed to quantify the N-nitroso-dabigatran etexilate (NDE) impurity, demonstrating linearity in the parts per billion (ppb) range. researchgate.netnih.gov Electrospray ionization (ESI) is a commonly used ionization source for the analysis of Dabigatran and its impurities. researchgate.netnih.govactascientific.com High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurements, further aiding in the confirmation of elemental composition. derpharmachemica.com

Table 2: LC-MS/MS Parameters for Impurity Quantification

Parameter Details
Mass Spectrometer Agilent 6470B LC/TQ tandem mass spectrometer researchgate.netnih.gov
Ionization Mode Positive Electrospray Ionization (ESI) researchgate.netnih.govactascientific.com
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netnih.gov
Mobile Phase A 5 mM ammonium formate buffer (pH 7.0 ± 0.1) researchgate.netnih.gov
Mobile Phase B 100% Acetonitrile researchgate.netnih.gov
Column Sapphirus C18 HP-classic (250 mm × 4.6 mm × 5 μm) researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural confirmation of impurities. scirp.orggoogle.comhumanjournals.com Following isolation of an impurity, typically by preparative HPLC, 1H NMR and 13C NMR spectra are recorded to elucidate its chemical structure. scirp.orgderpharmachemica.com The chemical shifts (δ) and coupling constants provide detailed information about the arrangement of atoms within the molecule. For instance, the structure of a major degradation product formed under neutral hydrolysis was confirmed using techniques including NMR. scirp.org Comparative analysis of the NMR spectra of the impurity with that of the parent drug, Dabigatran Etexilate, allows for precise identification of structural modifications. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Degradation Monitoring

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as foundational tools in the analysis of Dabigatran and its impurities.

UV-Visible (UV-Vis) Spectroscopy: This technique is integral to most quantitative analyses of this compound, primarily when coupled with High-Performance Liquid Chromatography (HPLC). The chromophoric nature of the benzimidazole (B57391) core in the dabigatran molecule allows for sensitive detection. actascientific.com Analytical methods developed for the separation of dabigatran and its related substances typically employ UV detection at specific wavelengths to monitor the column effluent. For instance, a validated RP-HPLC method for determining Dabigatran and its 12 related impurities, including Impurity 11, utilized a detection wavelength of 230 nm. ijrps.com Other studies have reported maximal absorbance at 225 nm when scanning the UV spectrum from 200-400 nm. actascientific.cominnovareacademics.in This detection is fundamental for quantifying the impurity during routine quality control and stability studies, where changes in the impurity profile under various stress conditions (like heat, light, or humidity) are monitored. scholarsresearchlibrary.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for the structural characterization of impurities, especially after they have been isolated. rjptonline.org While not typically used for routine quantification in complex mixtures, FT-IR provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. In the context of dabigatran analysis, researchers have isolated major degradation products and employed FT-IR, alongside Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate their structures. rjptonline.orgscirp.orgresearchgate.net This characterization is vital for understanding the degradation pathways of the drug substance and for confirming the identity of unknown peaks observed during chromatographic analysis. researchgate.net

Advanced Hyphenated Techniques in Impurity Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and trace-level quantification of impurities like this compound. scielo.brhumanjournals.com

LC-MS/MS and LC-HRMS (High-Resolution Mass Spectrometry)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced forms, tandem MS (LC-MS/MS) and High-Resolution MS (LC-HRMS), are the gold standards for impurity identification. actascientific.comscielo.br These methods provide not only retention time data from the LC separation but also crucial mass-to-charge (m/z) ratio information, which allows for the determination of molecular weight and elemental composition.

LC-MS/MS: This technique offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities, even in complex matrices. rsc.orgnih.gov By using modes like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for the target impurity can be monitored, minimizing interference from the API and other components. researchgate.net For example, in the analysis of a major degradation product of dabigatran formed during hydrolysis, an LC-MS system operating in the ESI positive mode was used to determine the m/z value of the protonated molecule [M+H]⁺ as 629.7, corresponding to a molecular weight of 628.3. scirp.org

LC-HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, which enables the determination of the elemental formula of an impurity. This capability is critical for identifying unknown impurities discovered during stability or forced degradation studies, providing a high degree of confidence in the proposed structure. researchgate.net

Validation Parameters for Analytical Methods (Specificity, Linearity, Accuracy, Precision, Detection/Quantification Limits)

Any analytical method used for quantifying impurities must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. rsc.orgresearchgate.net A validated RP-HPLC method for Dabigatran and its impurities, including Impurity 11, has demonstrated the fulfillment of these criteria. ijrps.com

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. innovareacademics.inscholarsresearchlibrary.com This is typically demonstrated by the clear separation of the impurity peak from all other peaks in the chromatogram. ijrps.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity was established from the Limit of Quantification (LOQ) to 150% of the test concentration, with a correlation coefficient (r²) of 0.9981. ijrps.com

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix. For Impurity 11, recovery was assessed at multiple concentration levels, with results falling within the acceptable range of 100.6% to 104.1%. ijrps.com

Precision: This parameter measures the degree of scatter between a series of measurements. It is evaluated at different levels, including repeatability (system precision) and intermediate precision. The method precision for Impurity 11 showed a Relative Standard Deviation (%RSD) of 1.2%, indicating a high degree of precision. ijrps.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. scholarsresearchlibrary.com These limits are established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). actascientific.comijrps.com

The table below summarizes the validation data for the analysis of this compound by a reported RP-HPLC method. ijrps.com

Table 1: Validation Data for this compound

Validation Parameter Result
Linearity (Correlation Coefficient, r²) 0.9981
Accuracy (% Recovery) 102.7% (at LOQ level) 101.0% (at 50% level) 100.6% (at 100% level) 104.1% (at 150% level)
Precision (%RSD) 2.2% (at LOQ level) 1.2% (Method Precision, n=12)
Limit of Detection (LOD) 33.5 ppm
Limit of Quantification (LOQ) 102 ppm

Data sourced from a validated RP-HPLC method with UV detection at 230 nm. ijrps.com

Iv. Synthesis and Characterization of Dabigatran Impurity 11 Reference Standard

Design and Optimization of Synthetic Routes for Impurity Standard

The synthesis of Dabigatran (B194492) Impurity 11, chemically known as (Z)-2-(((4-(N'-((Hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, involves multi-step chemical reactions. synzeal.comchemicea.com The design of the synthetic route often starts from commercially available raw materials and is optimized to ensure a good yield and high purity of the final product. derpharmachemica.comderpharmachemica.com

One common synthetic approach involves the condensation of key intermediates. For instance, an improved synthesis process for dabigatran etexilate and its impurities has been described that avoids catalyst- and pressure-handled reactions. derpharmachemica.comderpharmachemica.com The synthesis might start with a key intermediate like ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate oxalate (B1200264) salt, which can be obtained with a high yield. derpharmachemica.comderpharmachemica.com

The optimization of the synthetic route is critical to minimize the formation of other potential impurities. researchgate.net For example, the use of n-hexyl chloroformate in some synthetic methods for dabigatran etexilate has been shown to generate several impurities. nih.gov Alternative synthons, such as n-hexyl-4-nitrophenyl carbonate, have been developed to substantially reduce the formation of these unwanted byproducts. nih.gov The Pinner reaction, a key step in forming the amidine intermediate, has been optimized using design of experiment (DoE) software to establish critical process parameters and achieve high yields. researchgate.netnih.gov

A general synthetic scheme for impurities related to dabigatran often involves the acylation of an amidine intermediate. derpharmachemica.comderpharmachemica.com For example, the synthesis can proceed through the formation of ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride, followed by acylation with hexyl chloroformate. derpharmachemica.com

Isolation and Purification Strategies for High-Purity Reference Standard

Achieving a high-purity reference standard for Dabigatran Impurity 11 necessitates effective isolation and purification strategies. Following the synthesis, the crude product is typically a mixture containing the desired impurity, unreacted starting materials, and other byproducts.

Common purification techniques include:

Column Chromatography: This is a primary method for separating the impurity from other components based on their differential adsorption to a stationary phase. A selective Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method has been developed for the separation and determination of potential related impurities of dabigatran etexilate. researchgate.netresearchgate.net The separation can be accomplished on columns like Inertsil ODS 3V. researchgate.netresearchgate.net

Recrystallization: This technique is used to purify the isolated solid. The crude impurity is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool, leading to the formation of high-purity crystals. For instance, after synthesis, a residue might be treated with a solvent like cyclohexane, and the resulting solid can be further purified by recrystallization from a mixture of isopropyl alcohol and water. derpharmachemica.com

Preparative Liquid Chromatography (Prep-LC): For obtaining highly pure standards, preparative LC is often employed. This technique allows for the isolation of specific fractions from a larger sample size. researchgate.net

The effectiveness of the purification process is monitored using analytical techniques like Thin-Layer Chromatography (TLC) and HPLC to ensure the final product meets the stringent purity requirements for a reference standard. derpharmachemica.com

Comprehensive Analytical Characterization of the Synthesized Reference Standard

A comprehensive analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized this compound reference standard. This involves a combination of chromatographic and spectroscopic methods. humanjournals.comeuropa.euresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the reference standard. veeprho.com A validated, stability-indicating RP-HPLC method is typically used to quantify the impurity and ensure it is free from other related substances. scholarsresearchlibrary.com

Key aspects of chromatographic purity assessment include:

Method Validation: The HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to establish its performance characteristics, including linearity, accuracy, precision, and specificity. innovareacademics.in

System Suitability: System performance parameters are determined by injecting standard solutions to check for parameters like retention time, peak area, tailing factor, and the number of theoretical plates. innovareacademics.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined to assess the sensitivity of the method. actascientific.com

A typical HPLC method for analyzing dabigatran and its impurities might use a C18 column with a gradient elution program. actascientific.comresearchgate.net For example, a method using a Poroshell 120 EC C-18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) has been reported. researchgate.net The purity is often determined by comparing the peak area of the impurity to the total area of all peaks in the chromatogram.

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of the synthesized reference standard. humanjournals.comeuropa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. derpharmachemica.comderpharmachemica.comresearchgate.net The chemical shifts (δ) in parts per million (ppm) and coupling constants help in assigning the protons and carbons in the molecule, confirming the connectivity of atoms. derpharmachemica.comderpharmachemica.com For instance, ¹H-NMR spectra recorded in CDCl₃ can show characteristic signals for the aromatic protons, the methyl group, and the hexyl chain. derpharmachemica.comderpharmachemica.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. derpharmachemica.comderpharmachemica.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the protonated molecular ion ([M+H]⁺). researchgate.netactascientific.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition. derpharmachemica.comderpharmachemica.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. derpharmachemica.comderpharmachemica.com The spectrum shows characteristic absorption bands for N-H stretching, C-H stretching in aromatic rings, C=O stretching in the carboxylic acid and carbamate (B1207046) groups, and C=N stretching. derpharmachemica.comderpharmachemica.comresearchgate.net

The combination of these spectroscopic techniques provides conclusive evidence for the chemical structure of this compound, ensuring its suitability as a reference standard for analytical purposes. humanjournals.comeuropa.eu

V. Control Strategies and Mitigation of Dabigatran Impurity 11 in Pharmaceutical Manufacturing

Process Analytical Technology (PAT) Applications for Impurity Monitoring

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. For Dabigatran (B194492) Etexilate, PAT applications are instrumental in monitoring and controlling the formation of impurities, including potential precursors to or related structures of Impurity 11.

Real-time monitoring can be achieved using various analytical techniques integrated into the production line. High-Performance Liquid Chromatography (HPLC) is a cornerstone for impurity analysis, capable of separating and quantifying specified and unspecified impurities. researchgate.netresearchgate.netinnovareacademics.in Developing a stability-indicating HPLC method is crucial for distinguishing Dabigatran Etexilate from its potential impurities and degradation products. scirp.org For instance, a reverse-phase HPLC method using a C18 column with a phosphate (B84403) buffer and acetonitrile (B52724) as the mobile phase, and detection at 225 nm, can effectively monitor the impurity profile. innovareacademics.in

Furthermore, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for both detecting and identifying unknown impurities formed during the process or under stress conditions. researchgate.netresearchgate.net LC-MS/MS, in particular, can provide detailed structural information, aiding in the elucidation of impurity formation pathways. researchgate.net While direct, real-time PAT applications for specifically "Dabigatran Impurity 11" are not extensively detailed in public literature, the principles are applied broadly to all potential impurities. Electrochemical biosensors have also been explored for monitoring dabigatran concentrations, demonstrating the potential for novel real-time analytical methods in the future. nih.gov

Optimization of Manufacturing Processes to Minimize Impurity Formation

Minimizing the formation of this compound begins with a deep understanding of the synthesis process and potential side reactions. The manufacturing process of Dabigatran Etexilate Mesilate is a multi-stage synthesis involving several chemical transformations and isolated intermediates. europa.eugeneesmiddeleninformatiebank.nl

The quality of the starting materials is fundamental to controlling the impurity profile of the final API. The synthesis of Dabigatran Etexilate involves key starting materials such as 2-[(4-cyanophenyl)amino]acetic acid and N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester. figshare.com The presence of impurities in these raw materials can lead to the formation of process-related impurities in the final drug substance. figshare.comtandfonline.com

For example, the use of n-hexyl chloroformate in some synthesis routes has been shown to generate a range of potential impurities. nih.gov A strategy to mitigate this involves using a novel synthon, n-hexyl-4-nitrophenyl carbonate, which substantially reduces the formation of these associated impurities. researchgate.netnih.govscispace.com Another approach is to replace n-hexyl chloroformate with pure n-hexanol to prevent the introduction of contaminants present in the commercial-grade reagent. asianpubs.org

Therefore, stringent specifications for all raw materials and intermediates are established, and their quality is rigorously tested before use. europa.eu This ensures that the starting materials are suitable for producing Dabigatran Etexilate with a minimal level of impurities.

The precise control of reaction conditions is paramount in directing the synthesis towards the desired product and away from impurity-forming side reactions. Key parameters that are optimized include temperature, pH, solvent systems, and the choice of catalysts.

Temperature: Thermal stress can be a significant driver of degradation. Forced degradation studies show that Dabigatran Etexilate is susceptible to degradation at elevated temperatures. scielo.brderpharmachemica.com For instance, one study noted a 75% reduction in concentration after 4 hours at 60°C. scielo.br Therefore, controlling the temperature during reaction, work-up, and isolation steps is critical. Many purification steps, such as recrystallization, involve carefully controlled cooling profiles from reflux temperatures down to 0-5°C to maximize yield and purity. google.comepo.org

pH: The pH of the reaction mixture and aqueous work-up steps is crucial. Dabigatran Etexilate's stability is pH-dependent; it is more soluble in acidic conditions (below pH 4) and practically insoluble at neutral pH. europa.eugoogle.com The synthesis and purification processes often involve pH adjustments using acids or bases to facilitate reactions or separations. derpharmachemica.com For example, after a hydrolysis step using sodium hydroxide (B78521), the pH is adjusted to 4-5 with hydrochloric acid to precipitate the product. derpharmachemica.com

Solvents: The choice of solvents and solvent mixtures is critical for both the reaction and the purification stages. Different impurities exhibit varying solubilities in different solvent systems. Acetone (B3395972), ethyl acetate (B1210297), ethanol, water, and tetrahydrofuran (B95107) are commonly used. google.comepo.org For instance, an acetone/water system is often employed to remove high-polarity impurities, while a tetrahydrofuran/ethyl acetate mixture can effectively remove low-polarity impurities. google.comgoogleapis.com

Catalysts and Reagents: The selection of coupling agents and other reagents can influence impurity formation. One synthesis pathway uses 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. google.com Optimizing the equivalents of such reagents and the reaction time helps to ensure the reaction goes to completion and minimizes the formation of by-products.

Below is a table summarizing the impact of various conditions on impurity control during synthesis.

ParameterConditionImpact on Impurity FormationSource
Reagent Use of n-hexyl-4-nitrophenyl carbonate instead of n-hexyl chloroformateSubstantially eliminates the formation of certain potential impurities. nih.gov
Temperature Controlled cooling during crystallization (e.g., to 0-5°C)Enhances the removal of impurities by promoting selective crystallization of the pure product. google.comepo.org
Solvent System Recrystallization from acetone/water mixtureEffectively removes impurities with higher polarity. google.comgoogle.com
Solvent System Purification with tetrahydrofuran/ethyl acetate mixtureEffectively removes impurities with lower polarity. google.comgoogleapis.com
pH Adjustment to pH 4-5 during work-upFacilitates the isolation of the product while controlling the solubility of impurities. derpharmachemica.com

After the chemical synthesis is complete, the crude Dabigatran Etexilate must be purified to remove any remaining process-related impurities and by-products. Crystallization is a primary method for purification.

A multi-step purification process has been described that effectively removes a wide range of impurities. google.com This process can involve:

Water Slurrying: The crude product is first slurried in water to remove salts and highly water-soluble organic impurities. google.comgoogleapis.com

Recrystallization from Acetone/Water: The product from the first step is then recrystallized from an acetone and water mixture. This step is particularly effective at removing impurities with high polarity. google.comgoogleapis.comgoogle.com

Recrystallization from Tetrahydrofuran/Ethyl Acetate: A final purification step using a mixed solvent system of tetrahydrofuran and ethyl acetate is employed to remove impurities with low polarity. google.comgoogleapis.com

This systematic approach, targeting impurities based on their polarity, can yield high-purity Dabigatran Etexilate with total impurities of less than 0.5%. google.comqingmupharm.com The efficiency of these purification steps is confirmed by HPLC analysis, which should show a purity of not less than 99.8%. google.com

The table below illustrates a typical multi-step purification process and its effect on purity.

Purification StepSolvent SystemTarget ImpuritiesResulting PuritySource
1. SlurryingWaterSalts, water-soluble organicsIntermediate google.comgoogleapis.com
2. RecrystallizationAcetone/WaterHigh-polarity impuritiesIntermediate google.comgoogle.com
3. RecrystallizationTetrahydrofuran/Ethyl AcetateLow-polarity impurities≥ 99.8% google.comgoogleapis.com

Reaction Condition Optimization (Temperature, pH, Solvents, Catalysts)

Packaging Considerations for Impurity Control

Given the sensitivity of Dabigatran Etexilate to moisture, packaging is the final and a crucial barrier to prevent degradation and impurity formation during storage. europa.eu The drug substance itself is stored in multi-layered, nitrogen-blanketed bags inside a high-density polyethylene (B3416737) (HDPE) drum to protect it from moisture and atmosphere. europa.eu

For the final drug product, high-barrier packaging is essential. The capsules are packaged in either aluminum/aluminum blisters or polypropylene (B1209903) bottles that contain a desiccant. europa.eu This packaging is designed to minimize the exposure of the drug product to ambient humidity throughout its shelf life. europa.eugoogle.com Patients are specifically instructed not to store the capsules in other containers, like pill boxes, and not to open the capsules, as this would compromise the protective environment and could increase degradation. google.comgoogle.com Stability studies performed at accelerated conditions (e.g., 40°C and 75% relative humidity) confirm the necessity and effectiveness of this protective packaging. europa.eugoogle.com

Vi. Regulatory and Quality Assurance Perspectives on Dabigatran Impurity 11

Current Good Manufacturing Practices (cGMP) for Impurity Control

Current Good Manufacturing Practices (cGMP) provide a framework for ensuring that pharmaceutical products are consistently produced and controlled according to quality standards. A key aspect of cGMP is the control of impurities. For Dabigatran (B194492) and its impurities, including Impurity 11, manufacturers must adhere to cGMP principles throughout the entire production lifecycle. daicelpharmastandards.com

This involves:

Thorough understanding of the manufacturing process: Manufacturers must identify potential sources of impurities, including starting materials, intermediates, reagents, and degradation pathways. daicelpharmastandards.comfu-berlin.de

Process validation: The manufacturing process must be validated to demonstrate its capability to consistently produce Dabigatran Etexilate that meets its predetermined specifications and quality attributes, including the control of Impurity 11.

In-process controls: Implementing in-process controls at critical steps of the manufacturing process helps to monitor and control the formation of impurities.

Analytical testing: Robust analytical methods are required to detect and quantify impurities in the active pharmaceutical ingredient (API) and the final drug product. veeprho.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used techniques for this purpose. veeprho.com

Stability testing: Stability studies are conducted under various environmental conditions to understand the degradation pathways and to establish appropriate storage conditions and shelf-life for the drug product, which includes monitoring the formation of degradation impurities like Impurity 11. aquigenbio.com

Facilities that produce Dabigatran impurity standards for analytical purposes are also expected to comply with cGMP standards to ensure the quality and reliability of these reference materials. daicelpharmastandards.com

Pharmacopoeial Standards and Limits for Dabigatran Impurities

Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish official standards for medicines. These standards include monographs for active substances and finished products, which often specify tests and limits for impurities.

For Dabigatran Etexilate, pharmacopoeial monographs provide detailed information on the identification and control of specified impurities. Dabigatran Impurity 11 is listed as a specified impurity in the European Pharmacopoeia. synzeal.com The EP provides a reference standard for Dabigatran Impurity A, which is chemically related to other impurities.

The limits for these impurities are established based on data from analytical release, stability studies, and pharmaceutical development. europa.eu Adherence to these pharmacopoeial standards is mandatory for a product to be marketed in the respective regions. The availability of high-purity impurity reference standards that comply with global pharmacopoeial standards is crucial for accurate chemical analysis and compliance. aquigenbio.com

Impurity NameSourceCAS NumberMolecular FormulaMolecular Weight
This compoundSynZeal1848337-06-3C24H29N5O4451.5
Dabigatran impurity A CRSEuropean Pharmacopoeia1408238-40-3C34H40N6O6628.72

This table presents information on this compound and a related reference standard from the European Pharmacopoeia.

Strategies for Impurity Thresholding and Reporting in Regulatory Submissions

The ICH Q3A and Q3B guidelines define specific thresholds for reporting, identifying, and qualifying impurities in regulatory submissions. kobia.kr

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. For drug substances with a maximum daily dose of up to 2 grams, the reporting threshold is typically 0.05%. ich.org

Identification Threshold: This is the level above which the structure of an impurity must be determined.

Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. ich.org The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org

For this compound, the manufacturer must ensure that its level is below the qualification threshold or provide adequate safety data to justify its presence at a higher level. This justification often involves demonstrating that the impurity was present at or above the proposed level in the batches of the drug substance used in safety and clinical studies. kobia.kr Impurities that are also significant metabolites in animal or human studies are generally considered qualified. kobia.kr

Regulatory submissions for new drug applications (NDAs) and abbreviated new drug applications (ANDAs) must include a comprehensive discussion of the impurities present in the drug substance and drug product, including their identification, control strategies, and justification for the proposed acceptance criteria. nih.gov

Lifecycle Management of Impurity Control in Pharmaceutical Products

Impurity control is not a one-time activity but an ongoing process throughout the lifecycle of a pharmaceutical product. raps.org A lifecycle management approach ensures the continuous monitoring and control of impurities from drug development through to post-approval changes. zamann-pharma.com

This approach involves:

Continuous Improvement: Pharmaceutical companies are expected to continuously monitor their manufacturing processes and make improvements to enhance quality and reduce impurities.

Change Control: Any changes to the manufacturing process, raw materials, or manufacturing site must be carefully evaluated for their potential impact on the impurity profile of the drug product. nih.gov A risk assessment is conducted to determine if the changes could lead to new impurities or increased levels of existing ones.

Post-Marketing Surveillance: Ongoing stability testing and monitoring of marketed batches provide valuable data on the long-term behavior of the product and the potential for new degradation impurities to form.

Regulatory Updates: Companies must stay abreast of evolving regulatory requirements and guidelines related to impurity control and update their control strategies accordingly.

The concept of Quality by Design (QbD), as described in ICH guidelines Q8, Q9, and Q10, is integral to modern lifecycle management. europeanpharmaceuticalreview.com By building quality into the product and process from the outset, manufacturers can gain a deeper understanding of the factors that influence impurity formation and implement more robust and flexible control strategies. europeanpharmaceuticalreview.com The ICH Q12 guideline further extends these principles to the post-approval phase, facilitating a more efficient management of changes throughout the product lifecycle. europeanpharmaceuticalreview.com

Vii. Advanced Research Directions and Future Perspectives on Dabigatran Impurity 11

In Silico Modeling for Predicting Impurity Formation and Stability

In silico, or computational, modeling has become an indispensable tool in modern pharmaceutical sciences, offering a predictive lens into the formation and stability of drug-related impurities like Dabigatran (B194492) Impurity 11. acs.org These models allow researchers to forecast potential degradation pathways and impurity formation under various conditions, significantly reducing the need for extensive, resource-intensive laboratory experiments. nih.gov

The formation of Dabigatran Impurity 11 is linked to its nature as a positional isomer, likely arising from the non-specific attachment of a hexanoxy group during synthesis. In silico tools can model the reaction kinetics and thermodynamics of such processes. By calculating properties like bond dissociation energies and reaction energy barriers, these models can predict the likelihood of forming different isomers under specific process parameters. 3ds.com For instance, software like Zeneth® can generate a detailed tree of potential degradation pathways, complete with likelihood scores and the exact mass of predicted products, which is crucial for identifying potential impurities early in development. nih.govspringernature.com

Such predictive power is invaluable for establishing robust control strategies. By understanding the theoretical risks and mechanisms of formation, scientists can proactively adjust synthetic routes or storage conditions to minimize the generation of this compound. acs.orgnih.gov

Table 1: Applications of In Silico Modeling for this compound

In Silico Tool/TechniqueApplication for this compoundResearch Findings/Potential
Degradation Pathway Prediction (e.g., Zeneth®) Predicts the likelihood of Impurity 11 formation through hydrolysis, oxidation, or other degradation routes. nih.govspringernature.comCan identify conditions (pH, temperature, light) that favor the formation of Impurity 11, guiding the development of stability-indicating methods.
Quantum Mechanics (QM/DFT) Calculates bond dissociation energies and reaction energy profiles to assess the relative stability of Impurity 11 compared to the active pharmaceutical ingredient (API) and other isomers. 3ds.comHelps in understanding the thermodynamic and kinetic factors that control the ratio of positional isomers formed during synthesis.
Molecular Docking Predicts the potential toxicological impact by modeling the interaction of Impurity 11 with biological targets. frontiersin.orgCan provide an early assessment of whether the impurity poses a safety risk, informing decisions on acceptable limits. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Models the relationship between the chemical structure of Impurity 11 and its potential mutagenicity or other toxic endpoints. acs.orgSupports regulatory submissions by providing data-driven assessments of genotoxic potential, as encouraged by guidelines like ICH M7. springernature.com

Machine Learning Approaches for Impurity Profile Prediction and Optimization

Machine learning (AI/ML) is revolutionizing pharmaceutical development by enabling the analysis of complex, high-dimensional datasets to predict outcomes and optimize processes. zamann-pharma.comamazonaws.com For this compound, ML algorithms can be trained on historical manufacturing data to identify subtle correlations between process parameters and the formation of this specific impurity. openreview.net

By employing a Quality by Design (QbD) approach, which involves systematic experimentation (Design of Experiments, DoE), vast amounts of data can be generated. researchgate.netacs.org ML models, such as random forests or neural networks, can then analyze this data to create a predictive map, known as a "design space." medcraveonline.comacs.org This space defines the optimal manufacturing conditions under which the formation of this compound is minimized while maintaining product yield and quality. scirp.org

Table 2: Hypothetical Machine Learning Model for Impurity Optimization

Input Parameters (Process Variables)Output PredictionPotential ML Algorithm
- Reactant A Concentration- Catalyst Loading- Reaction Temperature- Solvent Composition- Agitation Speed- Predicted % of this compound- Predicted API Yield- Random Forest- Gradient Boosting- Artificial Neural Network

Novel Analytical Technologies for Enhanced Impurity Detection

The detection and characterization of impurities, especially isomers like this compound, demand highly sensitive and specific analytical techniques. Since isomers have the same mass, conventional mass spectrometry alone is insufficient for their differentiation. acs.org

Advanced chromatographic and spectroscopic methods are essential for resolving and identifying such closely related compounds. oxfordglobal.com

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) or Orbitrap MS provide highly accurate mass measurements. This precision allows for the determination of elemental composition and the study of fragmentation patterns (tandem MS or MSn), which can reveal subtle structural differences between isomers. rsc.orgresearchgate.netsterlingpharmasolutions.com

Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): By using columns with smaller particle sizes, UPLC systems offer significantly higher resolution and faster analysis times compared to traditional HPLC, enabling the separation of co-eluting impurities. actascientific.com

Ion Mobility Spectrometry (IMS): This gas-phase separation technique separates ions based on their size, shape, and charge. As isomers like Impurity 11 may have different three-dimensional structures, IMS coupled with mass spectrometry can provide an additional dimension of separation, making it a powerful tool for resolving challenging isomeric mixtures. oxfordglobal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for unambiguous structure elucidation, providing definitive information on the connectivity and spatial arrangement of atoms within a molecule. scispace.com It is crucial for confirming the exact position of the hexanoxy group that defines this compound.

Table 3: Comparison of Analytical Technologies for Isomeric Impurity Detection

TechnologyPrincipleAdvantages for Impurity 11Limitations
UPLC-HRMS Combines high-resolution liquid chromatography with high-accuracy mass detection. researchgate.netExcellent for separating isomers and providing fragmentation data for structural clues. rsc.orgMay not fully resolve all isomers without optimized chromatography.
LC-MS-IMS Adds ion mobility separation after chromatography and before mass analysis. oxfordglobal.comProvides an orthogonal separation based on molecular shape, enhancing the ability to distinguish between positional isomers.Newer technology; may require specialized instrumentation and expertise.
Preparative HPLC-NMR Isolates the impurity via preparative chromatography for subsequent analysis by NMR. scispace.comProvides definitive structural confirmation. Time-consuming and requires a larger quantity of the isolated impurity.

Green Chemistry Principles in Impurity Mitigation

Green chemistry, a set of principles focused on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, offers a sustainable framework for mitigating impurities like this compound. mdpi.com The application of these principles can lead to more efficient and selective syntheses, which inherently produce fewer byproducts. samipubco.comnih.gov

Key green chemistry strategies applicable to controlling the formation of this compound include:

Use of Catalysis: Employing highly selective catalysts can direct the reaction to form the desired product over unwanted isomers, improving atom economy and reducing waste. mdpi.com

Safer Solvents and Reaction Conditions: Optimizing the solvent system can influence reaction selectivity and minimize side reactions. For example, using a solvent system that reduces the solubility of a particular impurity can help control its levels. researchgate.net Running reactions at milder temperatures and pressures can also prevent degradation and the formation of byproducts. firp-ula.org

Process Intensification and Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing. This level of control can significantly improve reaction selectivity and consistency, thereby minimizing the formation of positional isomers like Impurity 11. mdpi.comresearchgate.net

By integrating these principles, the synthesis of dabigatran etexilate can be made not only more environmentally friendly but also more efficient, with a higher-purity final product. samipubco.com

Table 4: Green Chemistry Principles for Mitigating this compound

Green Chemistry PrincipleApplication in Dabigatran SynthesisExpected Outcome
1. Prevention Design synthesis to minimize byproduct formation from the outset.Reduced levels of Impurity 11 and other process-related impurities.
7. Use of Renewable Feedstocks Utilize starting materials derived from renewable sources where possible.Reduced environmental footprint of the overall process.
8. Reduce Derivatives Minimize the use of protecting groups to reduce the number of synthetic steps.Simplified process with fewer opportunities for side reactions.
9. Catalysis Develop selective catalysts that favor the formation of the correct isomer.Higher yield of dabigatran etexilate and lower levels of Impurity 11.

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